molecular formula C7H17Cl2N3O B2974508 2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride CAS No. 2470436-62-3

2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride

Cat. No.: B2974508
CAS No.: 2470436-62-3
M. Wt: 230.13
InChI Key: SVFALZRNUPEIOD-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopiperidine with chloroacetic acid in the presence of a base, followed by acidification to obtain the dihydrochloride salt. The reaction conditions typically include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve high purity and yield. Quality control measures are also essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in studies involving enzyme inhibition and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic effects in various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Piperidine derivatives

  • 4-Aminopyridine

  • Other aminopiperidine analogs

Uniqueness: 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

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Properties

IUPAC Name

2-(4-aminopiperidin-4-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-6(11)5-7(9)1-3-10-4-2-7;;/h10H,1-5,9H2,(H2,8,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFALZRNUPEIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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